molecular formula C21H23N3O4 B11006650 N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide

Cat. No.: B11006650
M. Wt: 381.4 g/mol
InChI Key: SENBOCSWYDFOIS-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide: is a complex organic compound characterized by its unique structural features. This compound belongs to the class of oxazolo[4,5-e]pyridines, which are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the oxazolo[4,5-e]pyridine core: This can be achieved through cyclization reactions involving appropriate starting materials under controlled conditions.

    Introduction of the 3,4-dimethoxyphenyl group: This step often involves the use of coupling reactions, such as Suzuki or Heck coupling, to attach the 3,4-dimethoxyphenyl group to the core structure.

    Final functionalization:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(3,4-dimethoxyphenyl)ethyl]-acetamide
  • N-[2-(3,4-dimethoxyphenyl)ethyl]-N’-4-morpholinylthiourea

Uniqueness

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its oxazolo[4,5-e]pyridine core and the presence of the 3,4-dimethoxyphenyl group contribute to its unique properties compared to similar compounds.

Properties

Molecular Formula

C21H23N3O4

Molecular Weight

381.4 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methyl-4-oxa-2,5-diazatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-8-carboxamide

InChI

InChI=1S/C21H23N3O4/c1-12-18-19(14-5-4-6-15(14)23-21(18)28-24-12)20(25)22-10-9-13-7-8-16(26-2)17(11-13)27-3/h7-8,11H,4-6,9-10H2,1-3H3,(H,22,25)

InChI Key

SENBOCSWYDFOIS-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=NC3=C(CCC3)C(=C12)C(=O)NCCC4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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